3-Butoxyazetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQLHGDEBDNAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Butoxyazetidine: Structure, Properties, and Synthesis

Abstract

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and explore novel chemical space. As a four-membered saturated heterocycle, it offers a unique combination of molecular rigidity and three-dimensional character. This guide provides a comprehensive technical overview of 3-Butoxyazetidine, a representative 3-substituted azetidine derivative. We will delve into its core chemical properties, theoretical spectroscopic signature, a validated synthetic pathway with detailed experimental protocols, and its strategic application in the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block.

Introduction: The Strategic Value of the Azetidine Core

Nitrogen-containing heterocycles are foundational elements of pharmaceuticals, with approximately 60% of FDA-approved small-molecule drugs featuring at least one such ring system[1]. Among these, the smallest stable saturated N-heterocycle, azetidine, has garnered significant attention.[2][3]. Historically overshadowed by its β-lactam cousins (azetidin-2-ones), the parent azetidine ring is now recognized as a valuable scaffold for several key reasons[3][4]:

-

Molecular Rigidity: The strained four-membered ring restricts conformational flexibility, which can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding[2].

-

Improved Physicochemical Properties: Azetidines are often used as bioisosteric replacements for larger, more lipophilic groups (like piperidines or phenyl rings) or conformationally flexible linkers. This substitution can enhance aqueous solubility, reduce lipophilicity (logP), and improve metabolic stability, all critical parameters in drug design.

-

Novel Chemical Space: The distinct three-dimensional exit vectors from the azetidine core allow chemists to explore previously inaccessible regions of chemical space, leading to new structure-activity relationships (SAR)[5].

This compound exemplifies a simple yet powerful modification of this core structure. The ether linkage at the 3-position provides a handle for tuning lipophilicity and hydrogen bonding potential, making it a valuable building block for creating diverse chemical libraries.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique structural arrangement and resulting physical properties.

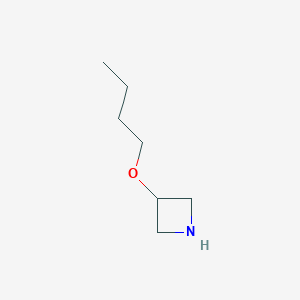

Chemical Structure

The structure consists of a central four-membered azetidine ring with a butoxy group (-O-(CH₂)₃CH₃) attached to the carbon at position 3.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

The key properties of this compound are summarized in the table below. These values are crucial for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 1220028-03-4 | PubChem[6] |

| Molecular Formula | C₇H₁₅NO | PubChem[6] |

| Molecular Weight | 129.20 g/mol | PubChem[6] |

| Canonical SMILES | CCCCOC1CNC1 | PubChem[6] |

| InChI Key | XOQLHGDEBDNAFS-UHFFFAOYSA-N | PubChem[6] |

| XLogP3 | 0.7 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 4 | PubChem[6] |

Theoretical Spectroscopic Profile

While experimental spectra should always be acquired for definitive identification, a theoretical analysis based on the known structure provides a powerful predictive tool for characterization.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the azetidine ring protons and the butoxy chain protons.

-

Butoxy Chain: A triplet at ~0.9 ppm (3H, -CH₃), a sextet at ~1.4 ppm (2H, -CH₂CH₃), a quintet at ~1.6 ppm (2H, -OCH₂CH₂-), and a triplet at ~3.5 ppm (2H, -OCH₂-).

-

Azetidine Ring: The protons on the azetidine ring will exhibit more complex splitting due to their diastereotopic nature and coupling with each other. One would expect multiplets in the range of ~3.0-4.0 ppm. The methine proton at C3 (-CH-O) would likely appear as a multiplet around ~4.2 ppm. The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum should display 7 unique signals.

-

Butoxy Chain: Four signals are expected at approximately 14 ppm (-CH₃), 19 ppm (-CH₂CH₃), 32 ppm (-OCH₂CH₂-), and 70 ppm (-OCH₂-).

-

Azetidine Ring: The carbons of the azetidine ring are expected around 50-60 ppm for the two CH₂ groups adjacent to the nitrogen, and around 75-80 ppm for the CH carbon bearing the ether oxygen.

-

-

IR Spectroscopy: Key vibrational modes will confirm the presence of specific functional groups.

-

N-H Stretch: A moderate, somewhat broad peak around 3300-3350 cm⁻¹.

-

C-H Stretch: Multiple sharp peaks in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds.

-

C-O Stretch: A strong, prominent peak in the 1070-1150 cm⁻¹ region, indicative of the ether linkage.

-

N-H Bend: A moderate peak around 1590-1650 cm⁻¹.

-

Synthesis of this compound: A Validated Approach

The synthesis of 3-substituted azetidines presents challenges due to the inherent ring strain of the four-membered heterocycle[3][7]. However, reliable synthetic routes have been established. A robust and logical pathway to this compound proceeds via a three-step sequence starting from the commercially available 3-hydroxyazetidine hydrochloride. This involves:

-

Protection of the azetidine nitrogen.

-

Etherification of the hydroxyl group via a Williamson ether synthesis.

-

Deprotection to yield the final product.

Caption: Synthetic workflow for this compound.

Step 1: N-Protection of 3-Hydroxyazetidine

Causality: The secondary amine of the azetidine ring is nucleophilic and would interfere with the subsequent etherification step. The nitrogen proton is also acidic and would be deprotonated by the strong base used in the Williamson synthesis. Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of etherification but can be easily removed under acidic conditions[8].

Experimental Protocol:

-

Dissolve 3-hydroxyazetidine hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., tetrahydrofuran, THF)[9].

-

Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.5 equivalents) to neutralize the hydrochloride and free the amine.

-

Cool the mixture in an ice bath (0 °C).

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine[10][11].

Step 2: Williamson Ether Synthesis

Causality: This classic Sɴ2 reaction is one of the most reliable methods for forming ethers[12][13][14]. The reaction requires converting the weakly nucleophilic hydroxyl group into a potent alkoxide nucleophile using a strong, non-nucleophilic base. This alkoxide then displaces a halide from a primary alkyl halide. Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the alcohol, driving the reaction forward[15]. A primary alkyl halide, 1-bromobutane, is used to minimize the competing E2 elimination reaction[15].

Experimental Protocol:

-

Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous THF or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. (Caution: H₂ gas is evolved).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction back to 0 °C and add 1-bromobutane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion.

-

Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent, wash, dry, and concentrate. The crude product can be purified by silica gel column chromatography to yield N-Boc-3-butoxyazetidine[16].

Step 3: N-Deprotection

Causality: The final step is the removal of the Boc protecting group to reveal the target secondary amine. The Boc group is designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent readily cleave the tert-butyl carbamate[17][18].

Experimental Protocol:

-

Dissolve N-Boc-3-butoxyazetidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting salt can be used directly or neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted to yield the free base form of this compound.

Applications in Drug Development

The strategic incorporation of the this compound moiety into a lead compound can significantly enhance its drug-like properties. The rationale for its use is grounded in established medicinal chemistry principles.

Caption: Role of Azetidines as Bioisosteres in Drug Design.

-

Scaffold Hopping and Bioisosterism: this compound can serve as a bioisostere for other common structural motifs. For example, it can replace a pyrrolidine or piperidine ring, reducing the molecular weight and lipophilicity while maintaining or improving biological activity. It can also replace flexible linkers, introducing conformational constraint that can be beneficial for target binding.

-

Tuning Lipophilicity: The butoxy group provides a moderate level of lipophilicity. This is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By synthesizing analogs with different alkoxy chains (e.g., methoxy, ethoxy), chemists can fine-tune the logP of a molecule to optimize its pharmacokinetic properties.

-

Vector for Further Functionalization: The secondary amine of this compound serves as a key attachment point for building out the rest of the target molecule. Its nucleophilicity allows for reactions such as reductive amination, acylation, or arylation, enabling its incorporation into a wide array of molecular architectures. This makes it a versatile building block for constructing compound libraries for high-throughput screening[4].

Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects, highlighting the broad potential of this scaffold in therapeutic development[3].

Conclusion

This compound is a valuable and versatile chemical building block with significant potential for application in drug discovery and medicinal chemistry. Its structure combines the beneficial properties of the rigid azetidine core with a tunable lipophilic side chain. The synthetic route to this compound is robust and proceeds through well-understood, high-yielding chemical transformations. By providing conformational constraint, improving physicochemical properties, and offering novel structural vectors, this compound represents a powerful tool for scientists aiming to design the next generation of therapeutic agents.

References

-

ResearchGate. Relevance and chemistry of azetidines and ABBs. [Link]

-

Pandey, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122. [Link]

-

ResearchGate. A. Azetidines are useful scaffolds in a broad area of disciplines. [Link]

-

O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]

- Google Patents. (CN106831523A). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.

-

Lin, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 15729. [Link]

-

ResearchGate. Deprotection of different N-Boc-compounds. [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

-

Reddit. (r/Chempros). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Williamson Ether Synthesis (PDF). University of Texas at Dallas. [Link]

-

Al-Qaisi, F. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(14), 5396. [Link]

-

Name Reactions in Organic Synthesis. Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53409710, this compound. [Link]

-

Organic Chemistry Portal. Synthesis of azetidines. [Link]

-

Al-Juhaimi, F. Y., et al. (2022). Physicochemical, Antioxidant and Anticancer Characteristics of Seed Oil from Three Chenopodium quinoa Genotypes. Foods, 11(8), 1105. [Link]

-

Desmarchelier, C., et al. (2010). Effects of physicochemical properties of carotenoids on their bioaccessibility, intestinal cell uptake, and blood and tissue concentrations. Molecular Nutrition & Food Research, 54(S2), S208-S215. [Link]

-

ChemRxiv. Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azetidines - Enamine [enamine.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H15NO | CID 53409710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]

- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. byjus.com [byjus.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 3-Butoxyazetidine (CAS Number: 1220028-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery.[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[1] This makes azetidine derivatives, such as 3-Butoxyazetidine, highly sought-after scaffolds for designing novel therapeutics.[2][3][4] These conformationally restricted molecules often exhibit higher binding affinities and improved pharmacokinetic profiles compared to more flexible analogues.[4] Small molecules, compounds with a low molecular weight, are a cornerstone of pharmaceutical development due to their ability to diffuse across cell membranes and interact with intracellular targets.[5] The incorporation of the azetidine ring can significantly influence a molecule's pharmacological properties, making its precise characterization a critical step in the drug discovery pipeline.[2][6][7][8]

PART 1: Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. For this compound (CAS: 1220028-03-4), these properties dictate its solubility, membrane permeability, and overall "drug-likeness."

Below is a summary of the computed physicochemical properties for this compound.[9]

| Property | Value | Source |

| Molecular Formula | C7H15NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | CCCCOC1CNC1 | PubChem |

| InChI | InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | PubChem |

| InChIKey | XOQLHGDEBDNAFS-UHFFFAOYSA-N | PubChem |

| XLogP3-AA | 0.7 | PubChem |

| Topological Polar Surface Area | 21.3 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Exact Mass | 129.115364102 Da | PubChem |

| Monoisotopic Mass | 129.115364102 Da | PubChem |

Note: The properties listed are computationally derived and should be confirmed experimentally.

PART 2: Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. This section outlines the core analytical methodologies, providing both the "how" and the "why" behind each experimental choice.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the analytical characterization process for this compound.

Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is indispensable for determining the precise chemical structure of this compound. Both ¹H and ¹³C NMR should be performed to gain a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -O-CH₂ -CH₂-CH₂-CH₃ | 3.4 - 3.6 | Triplet (t) | 2H |

| -O-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.7 | Sextet | 2H |

| -O-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | 2H |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

| Azetidine CH -O- | 3.8 - 4.2 | Multiplet (m) | 1H |

| Azetidine CH₂ -N-CH₂ | 3.0 - 3.5 | Multiplet (m) | 4H |

| N-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the N-H proton signal.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical peak for the residual solvent signal.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

-

¹³C NMR Spectroscopy

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) |

| -O-C H₂-CH₂-CH₂-CH₃ | 68 - 72 |

| -O-CH₂-C H₂-CH₂-CH₃ | 30 - 34 |

| -O-CH₂-CH₂-C H₂-CH₃ | 18 - 22 |

| -O-CH₂-CH₂-CH₂-C H₃ | 13 - 15 |

| Azetidine C H-O- | 65 - 75 |

| Azetidine C H₂-N-C H₂ | 45 - 55 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for providing fragmentation data that can further support its structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is a common choice for small molecules.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium hydroxide) to improve peak shape and ionization efficiency.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule. In positive ion mode, the expected [M+H]⁺ ion for this compound would be at m/z 130.12.

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z of the protonated molecule.

-

Analyze the mass spectrum to confirm the molecular weight. For HRMS, the measured mass should be within 5 ppm of the calculated exact mass.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. This compound is likely amenable to GC-MS analysis.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Chromatographic Separation:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.

-

Carrier Gas: Helium is typically used.

-

Temperature Program: A temperature gradient is used to elute the compound from the column (e.g., start at 50°C, ramp to 250°C).

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electron ionization (EI) is the standard ionization method for GC-MS. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum of the peak of interest to identify the molecular ion (if present) and the fragmentation pattern.

-

Chromatography: Assessing Purity

Chromatographic techniques are essential for determining the purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the gold standards for purity assessment in the pharmaceutical industry.

Experimental Protocol: HPLC/UPLC

-

Instrumentation:

-

An HPLC or UPLC system equipped with a UV detector is typically used.

-

-

Chromatographic Conditions:

-

The same column and mobile phase conditions as described for LC-MS can often be adapted.

-

The choice of detection wavelength will depend on the chromophore of the molecule. For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) may be necessary.

-

-

Data Analysis:

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Orthogonal Chromatographic Methods

To ensure the highest level of confidence in purity assessment, it is best practice to use two orthogonal chromatographic methods.[10] This means using two systems with different separation mechanisms (e.g., reversed-phase HPLC and hydrophilic interaction liquid chromatography (HILIC)).[11]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[13]

-

Spill Cleanup: Have a spill kit readily available.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[14]

-

Material Safety Data Sheet (MSDS): Consult the MSDS for detailed safety information.[15]

Conclusion

The robust characterization of this compound (CAS: 1220028-03-4) is a prerequisite for its successful application in drug discovery and development. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and chromatography for purity assessment, researchers can ensure the quality and integrity of this valuable building block. The protocols and principles outlined in this guide provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.

References

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

This compound | C7H15NO | CID 53409710. PubChem - NIH. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH. [Link]

-

Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

Small Molecule Development: Elevate Your Drug Discovery. Acanthus Pharma Services. [Link]

-

Paving the way for small-molecule drug discovery. PMC - PubMed Central. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. NIH. [Link]

-

Safe Handling of Hazardous Drugs. Duke Safety. [Link]

-

Automated high-performance liquid chromatographic analysis of (-)-2'-deoxy-3'-thiacytidine in biological fluids using the automated sequential trace enrichment of dialysate systems. PubMed. [Link]

-

11 B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. | Request PDF. [Link]

-

Three complementary liquid chromatographic methods for determination of the peptoid cholecystokinin-B antagonist, CI-988, in rat plasma. PubMed. [Link]

-

Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C7H15NO | CID 53409710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Three complementary liquid chromatographic methods for determination of the peptoid cholecystokinin-B antagonist, CI-988, in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. safety.duke.edu [safety.duke.edu]

- 13. combi-blocks.com [combi-blocks.com]

- 14. combi-blocks.com [combi-blocks.com]

- 15. 3-Butoxy-azetidine | 1220028-03-4 [amp.chemicalbook.com]

An In-depth Technical Guide to 3-Butoxyazetidine for Drug Discovery Professionals

Executive Summary: 3-Butoxyazetidine is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted with a butoxy ether group. This scaffold is of increasing interest in medicinal chemistry as a versatile building block for designing novel therapeutic agents. Its unique three-dimensional structure, combined with the physicochemical properties imparted by the butoxy side chain, makes it a valuable moiety for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, including its core physicochemical properties, a detailed synthetic protocol, methods for its characterization, and its strategic application in modern drug development.

The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged" scaffold in drug discovery.[1] Historically overshadowed by its more famous β-lactam (azetidin-2-one) cousins, the simple azetidine ring is now recognized for its ability to impart desirable properties to drug candidates.[1] Unlike aromatic rings, the sp³-rich, non-planar structure of azetidine provides an escape from "flatland," introducing three-dimensionality that can lead to improved binding affinity and selectivity for biological targets.[2]

The incorporation of substituents at the 3-position, such as the butoxy group in this compound, allows for fine-tuning of a molecule's properties. The ether linkage provides a stable, flexible linker, while the butyl group can enhance lipophilicity, potentially improving cell membrane permeability and modulating metabolic stability.[2] This makes 3-substituted azetidines, including this compound, attractive building blocks for exploring new chemical space in the pursuit of innovative therapeutics.

Core Physicochemical Properties of this compound

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug design. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem CID 53409710[3] |

| Molecular Weight | 129.20 g/mol | PubChem CID 53409710[3] |

| IUPAC Name | This compound | PubChem CID 53409710[3] |

| CAS Number | 1220028-03-4 | PubChem CID 53409710[3] |

| Monoisotopic Mass | 129.115364102 Da | PubChem CID 53409710[3] |

| Topological Polar Surface Area | 21.3 Ų | PubChem CID 53409710[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 53409710[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 53409710[3] |

| Rotatable Bond Count | 4 | PubChem CID 53409710[3] |

| SMILES | CCCCOC1CNC1 | PubChem CID 53409710[3] |

| InChIKey | XOQLHGDEBDNAFS-UHFFFAOYSA-N | PubChem CID 53409710[3] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis, starting from a commercially available, nitrogen-protected 3-hydroxyazetidine precursor. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent undesired N-alkylation of the azetidine ring by the alkylating agent. The general synthetic workflow involves etherification followed by deprotection.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process starting from tert-butyl 3-hydroxyazetidine-1-carboxylate.[4]

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Alkoxide Formation: Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF.[4] Add this solution dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound (Deprotection)

-

Setup: Dissolve the purified N-Boc-3-butoxyazetidine (1.0 equivalent) from the previous step in dichloromethane (DCM). Cool the solution to 0 °C.

-

Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the residue in a minimal amount of DCM and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation if necessary.

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ 3.9-4.1 (m, 1H): The proton on the carbon bearing the ether oxygen (CH-O).

-

δ 3.5-3.7 (t, 2H): The two protons of the butoxy chain adjacent to the ether oxygen (-O-CH₂-).

-

δ 3.3-3.5 (m, 2H): Two of the azetidine ring protons (CH₂).

-

δ 2.9-3.1 (m, 2H): The other two azetidine ring protons (CH₂).

-

δ 2.0-2.2 (br s, 1H): The amine proton (NH). The chemical shift and appearance can vary significantly with concentration and solvent.

-

δ 1.5-1.7 (m, 2H): The second methylene group of the butoxy chain (-CH₂-).

-

δ 1.3-1.5 (m, 2H): The third methylene group of the butoxy chain (-CH₂-).

-

δ 0.9-1.0 (t, 3H): The terminal methyl group of the butoxy chain (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~70-75: Azetidine carbon attached to the oxygen (C-O).

-

δ ~68-72: Butoxy carbon attached to the oxygen (O-CH₂).

-

δ ~45-50: Azetidine methylene carbons (CH₂-N).

-

δ ~31-33: Butoxy methylene carbon (-CH₂-).

-

δ ~19-21: Butoxy methylene carbon (-CH₂-).

-

δ ~13-15: Butoxy terminal methyl carbon (-CH₃).

Mass Spectrometry (Electron Ionization, EI)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 129.12.

-

Fragmentation: Expect characteristic fragmentation patterns, including the loss of the butyl group, leading to a significant fragment at m/z = 72, and cleavage of the azetidine ring.

Reactivity and Strategic Application in Synthesis

The this compound scaffold possesses two primary points for chemical modification, making it a versatile building block for library synthesis.

The secondary amine of the azetidine ring is nucleophilic and can readily undergo a variety of standard transformations, including:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions allow for the straightforward coupling of this compound to a wide array of molecular fragments, making it an ideal scaffold for structure-activity relationship (SAR) studies.[1]

Role in Drug Discovery and Development

The this compound moiety serves as a valuable bioisosteric replacement for other common chemical groups. For instance, it can replace morpholine or piperidine rings, altering the vector of substitution and the molecule's conformational properties. This substitution can lead to improved target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of the butoxy group can increase lipophilicity, which may enhance oral absorption, while the azetidine ring itself can improve aqueous solubility compared to more lipophilic carbocyclic analogs. This balance of properties is critical in the optimization of lead compounds into viable drug candidates.[5]

Conclusion

This compound is a potent and versatile building block for contemporary drug discovery. Its well-defined physicochemical properties, accessible synthesis, and multiple points for diversification make it an invaluable tool for medicinal chemists. By leveraging its unique three-dimensional structure and the modulating effects of the butoxy group, researchers can explore novel chemical space and design next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53409710, this compound. Retrieved from [Link].

-

Sih, J. C., et al. (2012). Discovery and preclinical validation of drug indications using compendia of public gene expression data. Science Translational Medicine, 4(126), 126ra36. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756801, tert-butyl 3-hydroxyazetidine-1-carboxylate. Retrieved from [Link].

-

Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15730. Retrieved from [Link].

-

Maddar, F. M., et al. (2024). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. ChemistrySelect. Retrieved from [Link].

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H15NO | CID 53409710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and preclinical validation of drug indications using compendia of public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Butoxyazetidine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxyazetidine is a substituted four-membered heterocyclic amine. The azetidine ring is a privileged scaffold in medicinal chemistry, and understanding the precise structural and electronic properties of its derivatives is paramount for rational drug design and development. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure, offering a detailed fingerprint of the compound. This in-depth technical guide outlines the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available, this guide presents a comprehensive analysis based on established principles and data from closely related structural analogs. This approach provides a robust framework for researchers engaged in the synthesis and characterization of novel azetidine derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals for the protons on the azetidine ring and the butoxy side chain. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the ring strain of the azetidine moiety.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (NH) | ~1.8-2.5 | broad singlet | 1H | - |

| H-3 (CH-O) | ~4.0-4.2 | quintet | 1H | ~6.0 |

| H-2, H-4 (CH₂-N) | ~3.5-3.8 | multiplet | 4H | - |

| H-1' (O-CH₂) | ~3.4-3.6 | triplet | 2H | ~6.5 |

| H-2' (CH₂) | ~1.5-1.7 | sextet | 2H | ~7.0 |

| H-3' (CH₂) | ~1.3-1.5 | sextet | 2H | ~7.5 |

| H-4' (CH₃) | ~0.9-1.0 | triplet | 3H | ~7.5 |

Causality Behind Predicted Shifts:

-

Azetidine Ring Protons (H-2, H-3, H-4): The protons on the azetidine ring are deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms. The H-3 proton, being directly attached to the carbon bearing the butoxy group, is expected to be the most downfield of the ring protons. The protons on carbons 2 and 4 (H-2, H-4) are adjacent to the nitrogen atom and are also shifted downfield. Their signals are expected to be complex multiplets due to coupling with each other and with the H-3 proton.

-

Butoxy Chain Protons (H-1' to H-4'): The methylene protons alpha to the ether oxygen (H-1') are deshielded and appear as a triplet due to coupling with the adjacent methylene group (H-2'). The subsequent methylene groups (H-2' and H-3') will appear at progressively higher fields (more shielded), and the terminal methyl group (H-4') will be the most shielded, appearing as a characteristic triplet.

-

NH Proton (H-1): The proton on the nitrogen atom (NH) is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

Diagram of the ¹H NMR Experimental Workflow

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule. In proton-decoupled spectra, each unique carbon atom typically gives rise to a single sharp peak.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (CH-O) | ~70-75 |

| C-2, C-4 (CH₂-N) | ~50-55 |

| C-1' (O-CH₂) | ~68-72 |

| C-2' (CH₂) | ~30-35 |

| C-3' (CH₂) | ~18-22 |

| C-4' (CH₃) | ~13-15 |

Causality Behind Predicted Shifts:

-

Azetidine Ring Carbons (C-2, C-3, C-4): The carbon atom bonded to the electronegative oxygen of the butoxy group (C-3) is expected to be the most deshielded of the aliphatic carbons, appearing in the range of 70-75 ppm. The carbons adjacent to the nitrogen (C-2 and C-4) will also be deshielded and are predicted to resonate around 50-55 ppm.

-

Butoxy Chain Carbons (C-1' to C-4'): The carbon alpha to the ether oxygen (C-1') is significantly deshielded. The chemical shifts of the other carbons in the butyl chain will decrease as their distance from the electronegative oxygen atom increases.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).

-

Use a sufficient number of scans (e.g., 256 or more) and a suitable relaxation delay (e.g., 2 seconds) to ensure good signal-to-noise for all carbon signals, including those with long relaxation times.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction.

-

Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Molecular vibrations, such as stretching and bending, absorb infrared radiation at characteristic frequencies.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 (broad) | N-H stretch | Secondary amine |

| 2850-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1050-1150 | C-O stretch | Ether |

| 1100-1250 | C-N stretch | Aliphatic amine |

Interpretation of Key Bands:

-

N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ is a strong indicator of the N-H bond in the secondary amine of the azetidine ring. The broadening is due to hydrogen bonding.

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of C-H stretching vibrations in the aliphatic parts of the molecule (azetidine ring and butoxy chain).

-

C-O Stretch: A strong, distinct peak between 1050 and 1150 cm⁻¹ is expected for the C-O stretching vibration of the ether linkage.

-

C-N Stretch: The C-N stretching vibration of the aliphatic amine will likely appear in the fingerprint region, around 1100-1250 cm⁻¹.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

-

Molecular Ion (M⁺): The molecular formula of this compound is C₇H₁₅NO. The calculated monoisotopic mass is 129.1154 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 129 would be expected.

-

Base Peak: The base peak is the most intense peak in the mass spectrum. For this compound, a likely base peak would result from the alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pathway for amines. This would involve the loss of a propyl radical from the butoxy group, leading to a fragment at m/z = 86.

-

Other Key Fragments:

-

Loss of the butoxy group (-OC₄H₉) would result in a fragment at m/z = 56.

-

Cleavage of the butyl chain can lead to fragments corresponding to the loss of methyl (m/z = 114), ethyl (m/z = 100), and propyl (m/z = 86) radicals.

-

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway

Caption: A simplified fragmentation pathway for this compound in MS.

-

Sample Introduction: For a volatile liquid like this compound, direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) are suitable methods.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules and would likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) could also be used, which would likely result in a prominent protonated molecule [M+H]⁺ at m/z = 130.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

IV. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the structure and purity of this and related azetidine derivatives. While the data presented here is predictive, the underlying principles and experimental protocols are universally applicable and serve as a valuable resource for scientists in the field of synthetic and medicinal chemistry.

V. References

-

While specific literature for this compound is not cited due to its limited availability in public databases, the principles and general data ranges are based on standard organic chemistry textbooks and spectroscopic databases.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

The Synthetic Alchemist's Guide to 3-Functionalized Azetidines: A Technical Whitepaper

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique conformational constraints and favorable physicochemical properties—such as enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity—make it a highly sought-after component in the design of novel therapeutics.[1][2] This technical guide provides an in-depth exploration of the core synthetic pathways to construct 3-functionalized azetidines, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical application. We will delve into the intricacies of intramolecular cyclization strategies, the functionalization of pre-existing azetidine rings, and powerful cycloaddition reactions, equipping the reader with the knowledge to strategically incorporate this valuable scaffold into their research endeavors.

The Strategic Importance of the Azetidine Moiety in Drug Discovery

The strategic incorporation of the azetidine ring can significantly impact a molecule's pharmacological profile. Azetidine derivatives are found in a wide array of biologically active compounds, exhibiting anticancer, antibacterial, and antiviral properties, among others.[2][3] The rigid nature of the four-membered ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the presence of the nitrogen atom provides a handle for modulating polarity and forming key hydrogen bond interactions. The 3-position of the azetidine ring is a particularly attractive point for introducing diverse functional groups to fine-tune a compound's structure-activity relationship (SAR).

Core Synthetic Strategies: A Deep Dive

The synthesis of the strained azetidine ring presents unique challenges, primarily due to the entropic and enthalpic barriers to forming a four-membered ring.[1][4] However, a number of robust synthetic methodologies have been developed to overcome these hurdles. This guide will focus on three principal strategies: intramolecular cyclization, functionalization of azetidin-3-ones, and [2+2] photocycloaddition reactions.

Intramolecular Cyclization: The Direct Approach

The most conceptually direct route to the azetidine core is through the intramolecular cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position.

A common and effective method involves the cyclization of γ-amino alcohols. This process typically requires the activation of the hydroxyl group to transform it into a better leaving group, followed by an intramolecular nucleophilic substitution by the amine.

Mechanism of Intramolecular Cyclization of a γ-Amino Alcohol

The reaction proceeds in two key steps. First, the hydroxyl group of the γ-amino alcohol is activated, typically by conversion to a mesylate or tosylate. This is followed by an intramolecular SN2 reaction where the lone pair of the nitrogen atom attacks the carbon bearing the leaving group, forming the azetidine ring.

Caption: Intramolecular cyclization of a γ-amino alcohol.

Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a general procedure for the synthesis of substituted azetidines.[5]

Step 1: Activation of the Hydroxyl Group (Mesylation)

-

Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) for N-unsubstituted or N-alkyl amines. For N-protected amines, a non-nucleophilic base like DBU can be used.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and quench carefully with water if NaH was used.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Condition | Causality/Insight |

| Solvent (Mesylation) | Anhydrous Dichloromethane | Prevents hydrolysis of the highly reactive methanesulfonyl chloride. |

| Temperature (Mesylation) | 0 °C | Controls the exothermic reaction and minimizes side product formation. |

| Base (Cyclization) | K₂CO₃, NaH, or DBU | The choice of base depends on the nature of the amine. Stronger bases like NaH are effective for less nucleophilic amines. |

| Solvent (Cyclization) | THF, Acetonitrile | Polar aprotic solvents are generally preferred to facilitate the SN2 reaction. |

| Temperature (Cyclization) | Reflux | Provides the necessary activation energy to overcome the entropic barrier of forming a four-membered ring. |

Functionalization of the Azetidine Ring: Building on a Pre-existing Core

An alternative and powerful strategy involves the functionalization of a pre-formed azetidine ring, typically an azetidin-3-one. This approach allows for the late-stage introduction of diverse substituents at the 3-position.

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of N-Boc-3-azetidinone provides a direct route to 3-hydroxy-3-substituted azetidines. The resulting tertiary alcohol can then be further manipulated.

Mechanism of Grignard Addition and Subsequent Reduction

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the azetidinone. This is followed by an aqueous workup to protonate the resulting alkoxide. The tertiary alcohol can then be reduced, for example, through hydrogenolysis, to afford the 3-alkyl or 3-aryl azetidine.

Caption: Grignard addition to N-Boc-3-azetidinone.

Experimental Protocol: Grignard Addition to N-Boc-3-azetidinone

This protocol is based on a general procedure for the reaction of Grignard reagents with ketones.[6]

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF to magnesium turnings (1.2 eq). A crystal of iodine can be used as an initiator.

-

Once the Grignard reagent has formed, cool the solution to 0 °C.

-

In a separate flask, dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add this solution dropwise to the Grignard reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude 3-hydroxy-3-substituted azetidine by flash column chromatography.

The reduction of the carbonyl group of N-Boc-3-azetidinone provides a straightforward route to N-Boc-3-hydroxyazetidine, a key intermediate for further functionalization.

Experimental Protocol: Reduction of N-Boc-3-azetidinone with Sodium Borohydride

This protocol is a standard procedure for the reduction of ketones.[7][8]

-

Dissolve N-Boc-3-azetidinone (1.0 eq) in methanol in an Erlenmeyer flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄, 0.5-1.0 eq) portion-wise with stirring. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc-3-hydroxyazetidine, which can often be used without further purification or can be purified by column chromatography.

| Parameter | Condition | Causality/Insight |

| Reagent | Sodium Borohydride (NaBH₄) | A mild and selective reducing agent for ketones, well-suited for this transformation. |

| Solvent | Methanol | A protic solvent that is compatible with NaBH₄ and effectively dissolves the starting material. |

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction. |

| Workup | Aqueous Quench | Essential for decomposing excess hydride reagent and protonating the resulting alkoxide. |

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for the synthesis of functionalized azetidines.[6][9][10] This reaction often proceeds with high regio- and stereoselectivity, providing rapid access to complex azetidine structures.[6]

The reaction is initiated by the photochemical excitation of the imine to an excited state (singlet or triplet). This excited imine then undergoes a cycloaddition with an alkene to form the azetidine ring. The reaction can proceed through a concerted or a stepwise mechanism involving a biradical intermediate, depending on the nature of the excited state.[9][10] Visible-light-mediated protocols using photosensitizers have become increasingly popular due to their milder reaction conditions.[11]

Caption: The Aza Paternò-Büchi Reaction.

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction

This is a general procedure based on recent advances in visible-light photocatalysis.[11]

-

In a reaction vessel suitable for photochemical reactions (e.g., a Pyrex tube), combine the imine (1.0 eq), the alkene (1.5-3.0 eq), and a photocatalyst (e.g., a ruthenium or iridium complex, 1-5 mol%).

-

Dissolve the components in a degassed solvent (e.g., acetonitrile or dichloromethane). Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

-

Stir the reaction mixture and irradiate with a light source of the appropriate wavelength (e.g., blue LEDs) at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the 3-functionalized azetidine.

| Parameter | Condition | Causality/Insight |

| Reactants | Imine and Alkene | The electronic properties of both reactants influence the efficiency and regioselectivity of the cycloaddition. |

| Photocatalyst | Ru or Ir complexes | These catalysts absorb visible light and initiate the reaction through energy transfer to the imine. |

| Solvent | Degassed Acetonitrile or DCM | Anhydrous and oxygen-free conditions are critical for the success of photochemical reactions. |

| Light Source | Wavelength matched to photocatalyst absorption | Efficient excitation of the photocatalyst is key to driving the reaction. |

Conclusion and Future Outlook

The synthesis of 3-functionalized azetidines is a dynamic and evolving field. The methodologies outlined in this guide—intramolecular cyclization, functionalization of azetidin-3-ones, and the aza Paternò-Büchi reaction—represent the cornerstone approaches for accessing this valuable heterocyclic scaffold. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the development of even more efficient, stereoselective, and scalable syntheses of functionalized azetidines will undoubtedly remain a key focus for the synthetic chemistry community. The continued exploration of catalytic methods and the application of enabling technologies such as flow chemistry are expected to further broaden the accessibility and utility of these important building blocks.

References

-

Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). American Chemical Society. [Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. [Link]

- Synthetic method of 3-hydroxyazetidine hydrochloride. (n.d.).

-

The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for making azetidine-3-carboxylic acid. (n.d.).

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

azetidine. (n.d.). Organic Syntheses Procedure. [Link]

-

A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.). arkat usa. [Link]

-

Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC - NIH. [Link]

-

(PDF) Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate. [Link]

-

Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. (2024). NIH. [Link]

-

Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. (n.d.). PMC - NIH. [Link]

-

The Paternò-Büchi reaction - a comprehensive review. (n.d.). ResearchGate. [Link]

-

Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines. (2025). Journal of the American Chemical Society - ACS Publications. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

-

Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. (n.d.). The Royal Society of Chemistry. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). Serve Content. [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. (n.d.). The Royal Society of Chemistry. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH. [Link]

-

Sodium Borohydride Reduction of Ketone Lab Experiment. (n.d.). Studylib. [Link]

-

NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. (2015). YouTube. [Link]

-

Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign. [Link]

-

Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine. (n.d.). Organic Chemistry Portal. [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Unknown Source. [Link]

-

Synthesis of Azetidine-Based Beta-Amino Alcohols. (n.d.). MDPI. [Link]

-

Synthesis of azetidine, pyrrolidines and piperidines by intramolecular cyclization of ω-azidoboranes. (n.d.). J-GLOBAL. [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers. [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PMC - NIH. [Link]

Sources

- 1. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. Synthesis of azetidine, pyrrolidines and piperidines by intramolecular cyclization of ω-azidoboranes. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. studylib.net [studylib.net]

- 7. webassign.net [webassign.net]

- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Butoxyazetidine for Medicinal Chemistry Professionals

Foreword: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

In the contemporary landscape of drug development, the demand for novel chemical scaffolds that offer improved physicochemical properties and access to unexplored chemical space is ever-present. Azetidines, four-membered saturated nitrogen heterocycles, have emerged as "privileged scaffolds" in medicinal chemistry.[1] Their inherent ring strain and three-dimensional character provide a unique combination of structural rigidity, metabolic stability, and enhanced aqueous solubility compared to their more conventional five- and six-membered counterparts.[1] This guide focuses on a specific, yet versatile, member of this class: 3-Butoxyazetidine. By providing an in-depth analysis of its physical and chemical properties, synthetic pathways, and spectroscopic signature, we aim to empower researchers, scientists, and drug development professionals to effectively leverage this promising building block in their quest for next-generation therapeutics.

Core Molecular Attributes of this compound

This compound is a disubstituted azetidine featuring a butyl ether linkage at the 3-position of the heterocyclic ring. This structural arrangement has significant implications for its utility as a scaffold in medicinal chemistry, offering a valuable vector for molecular elaboration.

Structural and Physicochemical Properties

A comprehensive understanding of a molecule's physical properties is fundamental to its application in drug design and process development. While experimentally determined data for this compound is not extensively available in the public domain, a combination of computed properties and data from analogous compounds provides a robust profile.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1220028-03-4 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Canonical SMILES | CCCCOC1CNC1 | [2] |

| InChI | InChI=1S/C7H15NO/c1-2-3-4-9-7-5-8-6-7/h7-8H,2-6H2,1H3 | [2] |

| XLogP3 (Computed) | 0.7 | [2] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | [2] |

| Rotatable Bond Count | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Note: The majority of the physicochemical properties listed are computationally derived and should be considered as estimates.

Synthesis of this compound: A Practical Approach

The synthesis of 3-alkoxyazetidines is most commonly achieved through the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. In the context of this compound, this translates to the O-alkylation of a 3-hydroxyazetidine precursor.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient two-step synthetic sequence for the preparation of this compound, starting from the commercially available N-Boc-3-hydroxyazetidine.

Sources

Introduction: The Azetidine Ring - A Privileged Scaffold with Inherent Reactivity

An In-Depth Technical Guide to the Stability and Storage of 3-Butoxyazetidine